(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol
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Overview
Description
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is an organic compound with the molecular formula C8H17NO. It features a cyclopropyl ring, a tertiary amine, and a primary alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with ethyl(methyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group allows it to interact with biological receptors, potentially modulating their activity. The primary alcohol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the ethyl(methyl)amino group.
Ethyl(methyl)amine: Contains the ethyl(methyl)amino group but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl ring and an amine group but lacks the primary alcohol.
Uniqueness
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is unique due to the combination of its cyclopropyl ring, tertiary amine, and primary alcohol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-[[ethyl(methyl)amino]methyl]cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-9(2)6-8(7-10)4-5-8/h10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRTAZKXKURGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1(CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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